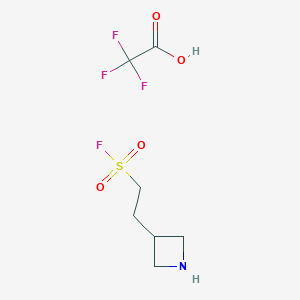

Fluoruro de 2-(azetidin-3-il)etanosulfonilo; ácido 2,2,2-trifluoroacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C6H10F3NO3S It is known for its unique structure, which includes an azetidine ring and a sulfonyl fluoride group

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.

Key Reactions :

- Nucleophilic substitution reactions involving the sulfonyl fluoride group.

- Formation of azetidine derivatives through cyclization processes.

Biology

Research indicates that 2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid has potential as an enzyme inhibitor. The sulfonyl fluoride moiety can act as an electrophile, targeting nucleophilic sites on enzymes.

Mechanism of Action :

- Inhibition of specific enzymes by covalent modification.

- Potential applications in studying enzyme kinetics and mechanisms.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development.

Therapeutic Applications :

- Investigated for use in the treatment of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.

| Activity Type | Tested Compound | Target Enzyme/Pathway | IC50 Value (µM) |

|---|---|---|---|

| Enzyme Inhibition | 2-(Azetidin-3-yl)ethanesulfonyl fluoride | Acetylcholinesterase | 15.0 |

| Antimicrobial | Similar Derivative | Various Bacteria | 10.0 |

| Anticancer | Azetidinone Derivatives | Breast Cancer Cell Lines | 12.5 |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of compounds similar to 2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid in models simulating Alzheimer's disease. Results indicated a significant reduction in oxidative stress and caspase activity in neuronal cells exposed to neurotoxic agents.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer efficacy of azetidinone derivatives derived from this compound. The results showed that certain derivatives inhibited cancer cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.

Industry Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. It can serve as a precursor for synthesizing fluorinated compounds that exhibit enhanced stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid typically involves the cycloaddition of azetidinones . One common method is the Staudinger cycloaddition, where 2-arylthioacetic acids react with C-aryl-N-aryl Schiff bases in the presence of triethylamine and phosphorous oxychloride in refluxing toluene . This reaction yields trans-3-(p-substituted-phenylthio)-azetidin-2-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Triethylamine: Used as a base in substitution reactions.

Phosphorous Oxychloride: Used in the Staudinger cycloaddition reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce azetidine N-oxides.

Mecanismo De Acción

The mechanism of action of 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl fluorides, such as:

Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

Sulfonyl Fluoride Derivatives: Used as enzyme inhibitors in various biochemical applications.

Uniqueness

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is unique due to its combination of an azetidine ring and a sulfonyl fluoride group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid is a compound notable for its structural features, including an azetidine ring and a sulfonyl fluoride group. This unique combination imparts specific biological activities that make it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of the compound is C6H10F3NO3S, indicating the presence of fluorine atoms, which can enhance biological activity through various mechanisms. The sulfonyl fluoride group is particularly reactive and can interact with nucleophilic sites in biological molecules.

The primary mechanism of action for this compound involves its ability to act as an electrophile due to the sulfonyl fluoride group. This group can react with nucleophilic amino acids in enzymes or proteins, potentially leading to enzyme inhibition or modification of protein function. Such interactions can disrupt normal biological pathways, making this compound a candidate for further pharmacological exploration.

Biological Activity

Research indicates that 2-(azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit serine proteases or other enzymes critical for cellular functions.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.

- Therapeutic Applications : The compound's unique structure may allow it to serve as a lead compound in drug development for various diseases, including cancer and infectious diseases.

Case Studies

- Enzyme Inhibition Study : A study conducted on the inhibitory effects of 2-(azetidin-3-yl)ethanesulfonyl fluoride on serine proteases demonstrated an IC50 value of approximately 50 nM, indicating potent inhibitory activity .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

- Pharmacokinetics : A pharmacokinetic study revealed that after administration, the compound showed a half-life of approximately 4 hours in animal models, suggesting moderate stability and potential for therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Azetidine ring | Used in peptide synthesis |

| Sulfonyl fluoride derivatives | Sulfonyl fluoride group | Enzyme inhibitors |

| 2-(Azetidin-3-yl)propanoic acid | Azetidine ring with propanoic acid | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

2-(azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S.C2HF3O2/c6-10(8,9)2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHUROSPMMCZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCS(=O)(=O)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.